molecular formula C12H11BrN2O3 B8403925 1-[4-nitro-2-(1H-pyrrol-1-yl)phenoxy]-2-bromoethane

1-[4-nitro-2-(1H-pyrrol-1-yl)phenoxy]-2-bromoethane

Cat. No.: B8403925
M. Wt: 311.13 g/mol
InChI Key: LCUHOGMDYXAOGF-UHFFFAOYSA-N
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Description

1-[4-nitro-2-(1H-pyrrol-1-yl)phenoxy]-2-bromoethane is a useful research compound. Its molecular formula is C12H11BrN2O3 and its molecular weight is 311.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

1-[2-(2-bromoethoxy)-5-nitrophenyl]pyrrole

InChI

InChI=1S/C12H11BrN2O3/c13-5-8-18-12-4-3-10(15(16)17)9-11(12)14-6-1-2-7-14/h1-4,6-7,9H,5,8H2

InChI Key

LCUHOGMDYXAOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])OCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitro-2-(1H-pyrrol-1-yl)phenol (2.3 g, 112.6 mmol) and dibromoethane (29.1 ml, 337.8 mmol) were dissolved in DMF (200 ml) and, after adding K2CO3 (18.68 g), the solution was stirred at 70° C. for 1 h. Thereafter, an aqueous solution of 10% sodium hydroxide was added to the reaction solution to render it basic up to a pH of about 10, followed by three extractions with ethyl acetate. The organic solvent layers were combined and dried with magnesium sulfate, followed by evaporation of the solvent. The resulting residue was purified by being subjected to column chromatography on silica gel using a 3:1 solvent system of n-hexane and ethyl acetate as an eluent. The fractions containing the product were collected and the solvent was evaporated to yield the end product 4-nitro-2-(1H-pyrrol-1-yl)phenoxy-2-bromoethane (15.8 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
29.1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
18.68 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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